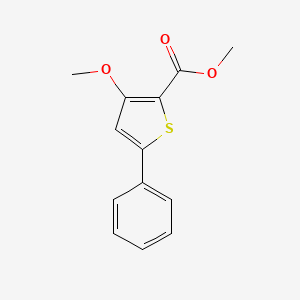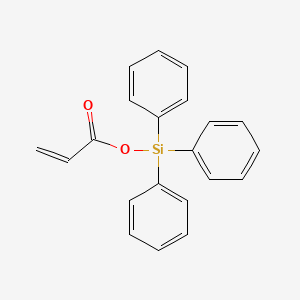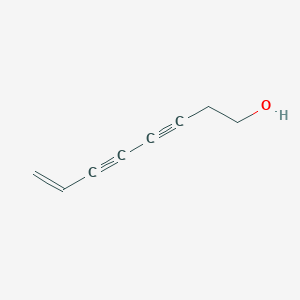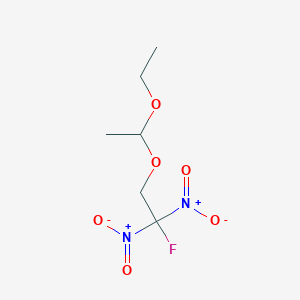
Acetic acid;pentacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; pentacontan-1-ol is a compound that combines the properties of acetic acid, a simple carboxylic acid, and pentacontan-1-ol, a long-chain alcohol. Acetic acid is known for its pungent smell and is commonly found in vinegar, while pentacontan-1-ol is a long-chain alcohol with fifty carbon atoms. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize acetic acid; pentacontan-1-ol is through esterification. This involves reacting acetic acid with pentacontan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production: Industrially, the production of acetic acid; pentacontan-1-ol can involve the use of acetic anhydride and pentacontan-1-ol. This method is efficient and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: Pentacontan-1-ol can undergo oxidation reactions to form pentacontanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acetic acid can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in pentacontan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Pentacontanoic acid.
Reduction: Ethanol.
Substitution: Pentacontan-1-chloride.
Wissenschaftliche Forschungsanwendungen
Acetic acid; pentacontan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and other reactions.
Biology: Investigated for its potential effects on cell membranes due to the long hydrophobic chain of pentacontan-1-ol.
Medicine: Explored for its antimicrobial properties, leveraging the acetic acid component.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Wirkmechanismus
The mechanism of action of acetic acid; pentacontan-1-ol involves interactions at the molecular level:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and disrupting microbial cell walls.
Pentacontan-1-ol Component: The long hydrophobic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.
Similar Compounds:
Acetic Acid; Hexadecan-1-ol: Similar ester with a shorter alcohol chain.
Acetic Acid; Octadecan-1-ol: Another ester with an intermediate-length alcohol chain.
Uniqueness:
Chain Length: The fifty-carbon chain of pentacontan-1-ol is significantly longer than those in similar compounds, leading to unique physical properties such as higher melting and boiling points.
Applications: The long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
This detailed article provides a comprehensive overview of acetic acid; pentacontan-1-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
| 112515-71-6 | |
Molekularformel |
C52H106O3 |
Molekulargewicht |
779.4 g/mol |
IUPAC-Name |
acetic acid;pentacontan-1-ol |
InChI |
InChI=1S/C50H102O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-2(3)4/h51H,2-50H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
TXYPHKRWCXVAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)




![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
